Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a compound with significant interest in the field of organic chemistry and medicinal applications. It is classified as a heterocyclic compound, specifically an azaspiro compound, which features a spirocyclic structure containing nitrogen. The compound's molecular formula is with a molecular weight of approximately 241.33 g/mol. It is also identified by its CAS number, 129321-82-0, and has been noted for its purity levels around 97% in commercial preparations .
The synthesis of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multi-step organic reactions, including:
These steps require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular structure of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets.
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for further applications in drug development or material science.
The mechanism of action for tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate in biological systems is not extensively documented but could involve:
Further studies are needed to elucidate its precise biological mechanisms and potential therapeutic effects.
Key physical and chemical properties of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate include:
These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations.
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific applications:
The synthesis of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate relies on strategic disconnections of the spirocyclic core and hydroxymethyl side chain. Two primary retrosynthetic approaches dominate modern literature:
Azetidine-First Strategy: This route constructs the azetidine ring prior to cyclopentane annulation. A representative pathway begins with tert-butyl 4-oxoazetidine-1-carboxylate, which undergoes nucleophilic addition with 1,4-dibromobutane to form the spiro junction. Subsequent Dieckmann condensation or intramolecular alkylation closes the cyclopentane ring, yielding the foundational 6-azaspiro[3.4]octane scaffold. Functionalization at C8 is achieved via lithiation-trapping or transition-metal-catalyzed cross-coupling, introducing the hydroxymethyl precursor [1] .
Cyclopentane-First Strategy: Here, a pre-functionalized cyclopentane (e.g., 1-aminocyclopentanecarboxylic acid) serves as the starting material. The azetidine ring is formed through intramolecular SN₂ displacement after activation of the carboxylic acid and neighboring functional group. This method benefits from commercial availability of chiral cyclopentane derivatives, enabling asymmetric synthesis of enantiopure spirocycles [7].
Emerging Automation Approaches: Continuous flow photoredox catalysis enables modular assembly of spirocyclic tetrahydronaphthyridines from primary alkylamines. By telescoping photoredox hydroaminoalkylation (HAA) of halogenated vinylpyridines with intramolecular SNAr cyclization, researchers achieved 98% yield of spirocyclic products at 2.20 mmol/h productivity [7].
Table 1: Comparative Analysis of Core Assembly Methods
Synthetic Approach | Key Starting Materials | Critical Steps | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Azetidine-First | 4-Oxoazetidine, 1,4-dihalides | Nucleophilic addition, Dieckmann | 65-78% | Modular but requires harsh cyclization |
Cyclopentane-First | 1-Aminocyclopentanecarboxylates | Activation, intramolecular SN₂ | 70-92% | Enantioselective options; longer sequence |
Automated Flow (HAA/SNAr) | Primary amines, vinylpyridines | Photoredox HAA, thermal SNAr | 85-98% | High throughput; limited to specific isomers |
Cyclization reactions are pivotal for forging the strained spirocyclic architecture. Key methodologies include:
Intramolecular SNAr Cyclization: Electron-deficient pyridine derivatives enable ring closure without metal catalysts. For example, γ-pyridyl amines (e.g., tert-butyl 4-((3-fluoropyridin-4-yl)amino)piperidine-1-carboxylate) undergo thermal SNAr at 180°C in DMF, forming the spiro[3.4]octane system in >90% yield. Microwave irradiation reduces reaction times to <1 hour while maintaining efficiency [7].
Transition Metal-Catalyzed C–N Coupling: Pd-catalyzed Buchwald-Hartwig amination complements SNAr for less electrophilic systems. Precursors like tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate cyclize using Pd₂(dba)₃/XPhos at 100°C, achieving 85–92% yields. This method tolerates diverse functional groups, including ester and nitrile substituents [7].
Three-Plus-Two Annulation: Keto-azetidines participate in [3+2] cycloadditions with diazo compounds. Rhodium-catalyzed decomposition of ethyl diazoacetate generates metallocarbenes that insert into C=O bonds, forming cyclopentane rings directly on the azetidine. This one-step annulation delivers the spirocycle in 58–95% yield with excellent diastereoselectivity (>20:1 dr) .
Conformational Control: The spiro junction imposes geometric constraints that favor bioactive conformations. Pfizer’s MC4R antagonist PF-07258669 exploits this rigidity to enforce a cis-amide conformation critical for target binding – a feat unattainable with non-spirocyclic analogs [7].
Installing the hydroxymethyl group at C8 demands precise regiocontrol due to the steric and electronic asymmetry of the spirocyclic core:
Electrophilic Trapping: C8-lithiated intermediates, generated via directed ortho-metalation (DoM) of tert-butyl 6-azaspiro[3.4]octane-6-carboxylate (using s-BuLi/TMEDA at –78°C), react with formaldehyde or DMF. Formaldehyde quenching provides primary alcohols directly (75–82% yield), while DMF trapping yields aldehydes for subsequent reduction (NaBH₄, 95% yield) [5] [8].
Reductive Amination: For amino-spiro precursors like tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1314401-99-4), reductive amination with formaldehyde and NaBH₃CN introduces the hydroxymethyl group. This strategy benefits from commercial availability of the aminated spirocycle and proceeds in 88% yield with minimal epimerization [5].
Protection Considerations: The primary alcohol necessitates orthogonal protection relative to the tert-butoxycarbonyl (Boc) group:
Table 2: Hydroxymethylation Methods and Protecting Group Performance
Method | Reagents/Conditions | Yield | Regioselectivity | Compatibility with Boc |
---|---|---|---|---|
C8-Lithiation + Formaldehyde | s-BuLi, TMEDA, –78°C; HCHO | 75-82% | High (C8 > C2) | Excellent |
Aldehyde Reduction | DMF, s-BuLi; NaBH₄, 0°C | 70% (2 steps) | Moderate | Good |
Reductive Amination | HCHO, NaBH₃CN, MeOH, rt | 88% | N/A (amine precursor) | Excellent |
TBDMS Protection | TBDMSCl, imidazole, DMF, rt | 95% | N/A | Good (mild base) |
Acetylation | Ac₂O, DMAP, CH₂Cl₂, rt | 98% | N/A | Excellent |
The Boc group serves dual roles: it masks the azetidine nitrogen and directs regiochemistry during spirocyclization.
Protection Protocols:
Deprotection Systems:
Industrial Considerations: Continuous-flow deprotection using immobilized sulfonic acid resins (e.g., Dowex 50W) in ethanol/water mixtures enables catalyst recycling and minimizes waste. This method achieves 99% conversion with 50 ppm metal leaching, meeting pharmaceutical quality standards [7].
Table 3: Boc Deprotection Efficiency Under Diverse Conditions
Method | Conditions | Time | Yield | Byproduct Formation | Functional Group Tolerance |
---|---|---|---|---|---|
TFA/DCM | 50% TFA, rt, anisole scavenger | 0.5 h | 95% | Moderate | Low (esters hydrolyzed) |
HCl/Dioxane | 4M HCl, rt | 2 h | 90% | Low | Moderate (epimerization risk) |
Thermal (Xylenes) | 140°C, N₂ atmosphere | 4 h | 70% | High | Excellent |
ZnBr₂/CH₂Cl₂ | 1 equiv ZnBr₂, rt | 1 h | 88% | Low | High (tert-butyl esters stable) |
Flow (Dowex 50W) | Ethanol/H₂O (9:1), 80°C, 10 bar | 15 min | 99% | None | Excellent |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: